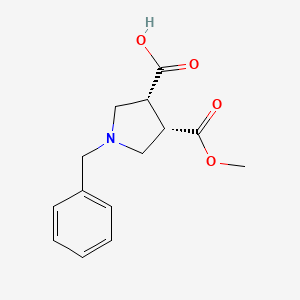

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRKEXYTCFTDDC-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140195 | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095396-47-5 | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095396-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-methyl ester, (3S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the methoxycarbonyl group can be added via esterification.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyrrolidines.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Organic Synthesis

cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various transformations, including oxidation and reduction reactions, which can yield valuable derivatives for further research.

Medicinal Chemistry

The compound is explored for its potential therapeutic effects, particularly in drug design. Its structural motifs resemble those found in approved drugs, making it a candidate for developing new pharmacological agents. Research has indicated that derivatives of this compound may interact with biological targets, influencing enzyme activity and receptor modulation.

Biological Studies

Studies have investigated the role of this compound in biological systems, focusing on its interaction with enzymes and its potential as a probe for enzyme active sites. The chiral nature of the compound enhances its utility in studying stereoselective processes in biological pathways.

Material Science

The compound's properties make it suitable for applications in material science, particularly in developing polymers or materials that require specific chemical functionalities.

Case Study 1: Drug Development

In a study focusing on carbamate derivatives, researchers synthesized various compounds based on this compound to evaluate their efficacy as enzyme inhibitors. The results indicated significant activity against specific targets, highlighting the potential of this compound in therapeutic applications .

Case Study 2: Enzyme Interaction

Another study examined how modifications to the pyrrolidine ring affected binding affinity to certain enzymes. The findings demonstrated that subtle changes in structure could lead to enhanced interactions, providing insights into designing more effective enzyme inhibitors .

Mechanism of Action

The mechanism by which cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

- CAS Number : 165036-59-9

- Molecular Formula: C₁₄H₁₇NO₄

- Molecular Weight : 263.29 g/mol

- Structure : A pyrrolidine ring substituted with a benzyl group at position 1, a methoxycarbonyl (ester) group at position 4, and a carboxylic acid at position 3 in a cis configuration .

Physicochemical Properties :

- Storage : Requires storage at 2–8°C in a sealed, dry environment to prevent degradation .

- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Applications : Likely serves as a chiral intermediate in pharmaceutical synthesis, leveraging its pyrrolidine core and functional groups for further derivatization .

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative insights:

Functional Group and Reactivity Comparisons

Methoxycarbonyl vs. BOC Protection :

- The target compound’s methoxycarbonyl group is hydrolytically labile under basic conditions, whereas the tert-butoxycarbonyl (BOC) group in analogues like 170034-39-6 requires acidic conditions (e.g., TFA) for cleavage .

- Impact : BOC-protected derivatives are more stable during synthetic steps involving nucleophiles or bases.

Carboxylic Acid vs. Methyl Ester :

Stereochemical Effects :

- The cis configuration of the target compound contrasts with the trans isomer (955138-40-6), which may exhibit divergent biological activity or crystallization behavior .

Biological Activity

Cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine structure, with the molecular formula and a molecular weight of 263.29 g/mol. This compound is notable for its electrophilic properties, which enhance its potential applications in organic synthesis and medicinal chemistry. Despite limited specific biological activity data, compounds with similar structures have shown significant pharmacological properties, warranting further investigation into this compound's biological activity.

Chemical Structure and Properties

The structural components of this compound include:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological interactions.

- Methoxycarbonyl group : Enhances reactivity and may influence interactions with biological targets.

- Benzyl substituent : Provides additional steric bulk, which can affect the compound's pharmacodynamics.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Functional Groups | Methoxycarbonyl, Benzyl |

| Structural Type | Pyrrolidine derivative |

Biological Activity Overview

While direct studies on this compound are sparse, research on related pyrrolidine derivatives indicates several potential biological activities:

- Anti-inflammatory Effects : Pyrrolidine compounds are often studied for their ability to modulate inflammatory responses. The methoxycarbonyl group may enhance anti-inflammatory activity by increasing solubility and bioavailability.

- Analgesic Properties : Similar structures have been associated with analgesic effects, potentially making this compound a candidate for pain management therapies.

- Antiproliferative Activity : Compounds with pyrrolidine rings have demonstrated antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Research on pyrrolidine derivatives has provided insights into their biological activities:

- A study on pyrrolidine-based compounds indicated that modifications at specific positions significantly influenced their antiproliferative activity against human tumor cell lines. For instance, introducing a methyl group at the C–3 position of the benzofuran ring enhanced potency by 2 to 4 times compared to unsubstituted counterparts .

- Another investigation revealed that certain pyrrolidine derivatives exhibited IC50 values in the nanomolar range against tubulin polymerization, indicating potential as anticancer agents .

Potential Applications

The unique structure of this compound positions it as a versatile intermediate in synthetic chemistry with potential applications in:

- Drug Development : As a building block for synthesizing novel therapeutic agents.

- Biological Research : Investigating mechanisms of action related to inflammation and cancer.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, and how do they resolve structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cis stereochemistry at positions 3 and 4 of the pyrrolidine ring. Key signals include the coupling constants (J values) between adjacent protons to distinguish cis vs. trans configurations. For example, the methoxycarbonyl group (δ ~3.6–3.8 ppm in ¹H NMR) and the benzyl substituent (aromatic protons at δ ~7.2–7.4 ppm) provide diagnostic peaks. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₇NO₄, MW 263.29) and purity (>95% as per analytical HPLC) .

Q. What synthetic routes are reported for cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via asymmetric Michael addition or cyclization reactions. For example, stereoselective ring-opening of pyrrolidine intermediates using benzylamine derivatives under basic conditions (e.g., NaH in THF) can yield the cis configuration. Catalytic hydrogenation (H₂/Pd-C) may reduce unwanted byproducts. Reaction optimization (temperature, solvent polarity) is critical: yields range from 40–70% depending on the steric hindrance of substituents .

Q. How should researchers handle and store cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid to ensure stability?

- Methodological Answer : Store in sealed, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxycarbonyl group. Avoid prolonged exposure to moisture or acidic/basic conditions, which may lead to decarboxylation. Use anhydrous solvents (e.g., dry DCM or THF) during handling .

Advanced Research Questions

Q. How can the stereochemical integrity of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid be maintained during derivatization for biological studies?

- Methodological Answer : Protect the carboxylic acid group with tert-butoxycarbonyl (Boc) or benzyl esters before introducing functional groups (e.g., amides or fluorophores). Use mild coupling reagents (EDC/HOBt) to avoid racemization. Monitor stereochemistry via circular dichroism (CD) or chiral HPLC post-derivatization .

Q. What computational methods are suitable for modeling the conformational flexibility of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict low-energy conformers and torsional barriers. Molecular dynamics simulations (AMBER or CHARMM force fields) assess interactions with biological targets (e.g., enzymes or receptors). Compare computed NMR chemical shifts with experimental data to validate models .

Q. How do pH and solvent polarity affect the stability of cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid in aqueous buffers?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The methoxycarbonyl group is prone to hydrolysis under alkaline conditions (pH >8), forming the dicarboxylic acid derivative. Use phosphate or acetate buffers (pH 4–6) for aqueous experiments .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for cis-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : Variations in yield (40–70%) may arise from differences in starting material purity, catalyst loading, or workup procedures. Replicate protocols using standardized reagents (e.g., ≥99% purity) and characterize intermediates (e.g., via TLC or GC-MS) to identify bottlenecks. Compare reaction kinetics under inert vs. ambient conditions to isolate oxygen/moisture sensitivity effects .

Q. What strategies resolve conflicting NMR data for cis vs. trans isomers of related pyrrolidine derivatives?

- Methodological Answer : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity between the benzyl and methoxycarbonyl groups, confirming the cis configuration. For ambiguous cases, synthesize diastereomerically pure reference standards and compare retention times in chiral HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.